molecular formula C8H9NO3 B2957132 Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2173999-31-8

Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B2957132
CAS RN: 2173999-31-8
M. Wt: 167.164
InChI Key: RSZHANPALPAIKP-UHFFFAOYSA-N
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Description

“Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate” is a compound that is used for pharmaceutical testing . It is a pale-yellow to yellow-brown sticky oil to semi-solid . It is a bifunctional compound consisting of an ester and cycloaliphatic epoxide groups .


Molecular Structure Analysis

The molecular weight of “this compound” is 167.16 . Its IUPAC name is methyl 3-cyano-6-oxabicyclo [3.1.0]hexane-3-carboxylate and its InChI Code is 1S/C8H9NO3/c1-11-7 (10)8 (4-9)2-5-6 (3-8)12-5/h5-6H,2-3H2,1H3 .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Cycloaddition Reactions and Stereoselective Syntheses :

    • Intramolecular [2+2] cycloaddition reactions of γ-oxoketenes lead to different stereoisomers of β-lactones of the 3-oxo-2-oxabicyclo[2.2.0]hexane-type (Hegmann et al., 1987).
    • Aza-Diels-Alder reactions in aqueous solution for asymmetric synthesis of bicyclic amino acid derivatives (Waldmann & Braun, 1991).
  • Synthesis of Cyclobutane Amino Acid Analogues :

    • The synthesis of a new type of conformationally restricted alpha-amino acid analogue, involving the cis-fused cyclobutane and tetrahydrofuran units, creating the 2-oxabicyclo[3.2.0]heptane core (Avenoza et al., 2010).
  • Formation of Bicyclic Compounds :

    • Synthesis of 2-Azabicyclo[2.1.1]hexanes through imination and reductive cyclization (Stevens & Kimpe, 1996).
    • Synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives and evaluation of their antimalarial activities (Ningsanont et al., 2003).
  • Cleavage Reactions of Oxabicyclic Compounds :

    • Base-induced β-elimination and Li NH3 induced α-reduction of oxabicyclic compounds, leading to various methylenecycloalkenols (Lautens & Ma, 1996).
  • Cycloaddition with Nitrile Catalysts :

    • Photochemical cycloaddition reactions to form various cycloadducts, including the use of methylaluminoxane (MAO) in the synthesis (Shimo et al., 2003).
  • Synthesis of Bicycloalkanes :

    • A cobalt-catalyzed dual C(sp3)@H activation strategy for the synthesis of bicyclo[4.1.0]heptanes and bicyclo[3.1.0]hexanes (Zhang et al., 2017).

Safety and Hazards

The safety information for “Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate” includes several hazard statements: H227, H315, H319, H335, H410 . Precautionary statements include P210, P235, P261, P264, P273, P280, P302, P305, P313, P332, P337, P338, P351, P352, P362, P370, P378, P391, P403 .

properties

IUPAC Name

methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7(10)8(4-9)2-5-6(3-8)12-5/h5-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZHANPALPAIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2C(C1)O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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